5,7-Dimethoxyisoflavone

Description

Position of 5,7-Dimethoxyisoflavone within the Isoflavonoid (B1168493) Class

This compound is classified as a 7-O-methylisoflavone, a sub-class of isoflavonoids where a methoxy (B1213986) group is attached to the C7 position of the isoflavone (B191592) backbone. foodb.ca Isoflavonoids themselves are a class of flavonoids characterized by a 3-phenylchromen-4-one backbone. This structural arrangement, where the B-ring is attached to the C3 position of the C-ring, differentiates isoflavones from other flavonoid sub-classes. frontiersin.org The core structure of isoflavones, including this compound, is derived from the phenylpropanoid pathway in plants. mdpi.com

Significance of Dimethoxylated Isoflavones in Natural Product Chemistry

Dimethoxylated isoflavones, such as this compound, are of significant interest in natural product chemistry due to their unique biological properties, which can differ from their hydroxylated counterparts. The presence of methoxy groups can influence a molecule's lipophilicity, metabolic stability, and ability to interact with biological targets. Methylation is one of the key biotransformation reactions, alongside hydroxylation, glycosylation, and others, that can lead to the formation of rare and highly active biofunctional derivatives. mdpi.com This structural modification can impact the compound's pharmacokinetic and pharmacodynamic profiles.

Research Trajectory and Unaddressed Scientific Questions for this compound

The research trajectory for this compound has been modest, with a limited number of studies published on this specific compound. foodb.cahmdb.ca Early research focused on its isolation from natural sources like peanuts and its identification as an inhibitor of the fungus Aspergillus flavus. nih.gov More recent research has begun to explore its potential pharmacological activities. However, several scientific questions remain unaddressed. The full spectrum of its biological activities, its precise mechanisms of action at the molecular level, and its potential therapeutic applications require more extensive investigation. Further studies are needed to elucidate its metabolic fate in vivo and to fully understand how its dimethoxylated structure contributes to its observed biological effects.

Chemical and Physical Properties of this compound

The chemical and physical properties of this compound are fundamental to understanding its behavior and potential applications.

| Property | Value |

| Molecular Formula | C₁₇H₁₄O₄ |

| Average Molecular Weight | 282.2907 g/mol |

| IUPAC Name | 5,7-dimethoxy-3-phenyl-4H-chromen-4-one |

| Appearance | Not explicitly stated in the provided results |

| Melting Point | Not explicitly stated in the provided results |

| Solubility | Not explicitly stated in the provided results |

Natural Occurrence and Synthesis of this compound

Documented Natural Sources

This compound has been identified in a limited number of natural sources. It has been isolated from peanuts (Arachis hypogaea), where it was found to be an inhibitor of Aspergillus flavus. nih.gov It has also been detected in nuts. foodb.cahmdb.ca

Laboratory Synthesis Approaches

Several laboratory synthesis methods for this compound have been reported. One approach involves the oxidative rearrangement of flavanones using thallium(III) p-tosylate. researchgate.net Another synthesis method starts from benzyl-2-hydroxy-4,6-dimethoxyphenyl ketone. nih.gov A synthesis of 6-hydroxy-5:7-dimethoxyisoflavone, a related compound, was achieved through the reaction of 2:5-dihydroxy-4:6-dimethoxyphenyl benzyl (B1604629) ketone with ethyl orthoformate, pyridine, and piperidine. ias.ac.in

Biological and Pharmacological Activities of this compound

Preliminary research has indicated that this compound possesses several interesting biological and pharmacological activities.

Anticancer and Chemopreventive Potential

One study investigated the anticancer activity of a related compound, 5,7-dimethoxyflavone (B190784) (5,7-DMF), against the HepG2 liver cancer cell line. nih.gov The study found that 5,7-DMF reduced the viability of HepG2 cells with an IC₅₀ of 25 µM. nih.gov It was observed to induce the production of reactive oxygen species (ROS), decrease the mitochondrial membrane potential (ΔΨm), and cause cell cycle arrest at the Sub-G1 stage, ultimately leading to apoptosis. nih.gov

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory properties of isoflavones are a subject of ongoing research. While specific studies on the anti-inflammatory effects of this compound were not found in the provided results, related methoxylated isoflavones have demonstrated such activities.

Antioxidant Properties

Isoflavones are known for their antioxidant properties. medicinacomplementar.com.brnih.gov They can neutralize free radicals and reduce oxidative stress. biosynth.com The antioxidant activity of this compound is an area that warrants further investigation to understand its potential role in mitigating oxidative damage.

Other Reported Biological Activities

This compound has been identified as an inhibitor of the fungus Aspergillus flavus. nih.gov Additionally, some studies have explored the potential of related isoflavones in inhibiting protein-tyrosine phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity. acs.org

Mechanisms of Action of this compound

The mechanisms through which this compound exerts its biological effects are beginning to be understood, primarily through studies on related compounds.

Interaction with Cellular Signaling Pathways

The anticancer effects of the related 5,7-dimethoxyflavone in HepG2 cells are linked to the induction of ROS and disruption of mitochondrial function, leading to apoptosis. nih.gov This suggests that this compound may also interact with key cellular signaling pathways involved in cell proliferation, survival, and death.

Enzyme Inhibition and Modulation

Research has shown that certain isoflavones can inhibit the activity of various enzymes. For instance, some flavonoids and isoflavonoids have been found to be inhibitors of protein-tyrosine phosphatase 1B (PTP1B). acs.org The potential of this compound to inhibit specific enzymes is a promising area for future research.

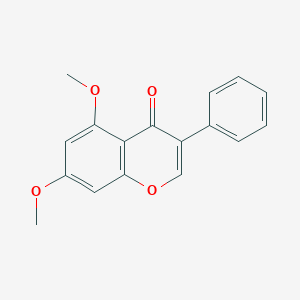

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5,7-dimethoxy-3-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-12-8-14(20-2)16-15(9-12)21-10-13(17(16)18)11-6-4-3-5-7-11/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSSYLTXYXEANW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)C(=CO2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60425119 | |

| Record name | 5,7-Dimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60425119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5,7-Dimethoxyisoflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

26964-35-2 | |

| Record name | 5,7-Dimethoxyisoflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26964-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dimethoxyisoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026964352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60425119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-DIMETHOXYISOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE98V0XL72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5,7-Dimethoxyisoflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

122 - 123 °C | |

| Record name | 5,7-Dimethoxyisoflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence, Isolation Methodologies, and Biosynthetic Elucidation of 5,7 Dimethoxyisoflavone

Botanical Sources and Geographic Distribution of 5,7-Dimethoxyisoflavone

This compound has been identified in a limited number of plant species, with its most well-documented source being peanuts (Arachis hypogaea). icrisat.orgfoodb.ca Research has isolated this compound from peanuts, where it is considered a potential biomarker for the consumption of this food. foodb.ca While peanuts are cultivated globally in tropical and subtropical regions, the specific distribution and concentration of this compound within different peanut varieties and geographical locations have not been extensively detailed in the available literature.

Beyond peanuts, the closely related compound 5-hydroxy-7-methoxyisoflavone (B600578) has been isolated from the seeds of Derris robusta, a plant species found in India. thieme-connect.com The potential for the methylation of this precursor to form this compound within the plant exists, although direct isolation of the dimethoxy form from this source has not been explicitly reported. Additionally, a study on the chemical constituents of Rhazya stricta led to the isolation of 5,7-dihydroxy-6,2'-dimethoxyisoflavone, highlighting the diversity of methoxylated isoflavones within this plant genus. researchgate.net The presence of various methoxylated isoflavones in plants from the Millettia and Desmodium genera has also been noted. researchgate.net

| Compound | Botanical Source | Family | Geographic Distribution of Plant | Reference |

| This compound | Arachis hypogaea (Peanut) | Fabaceae | Tropical and subtropical regions worldwide | icrisat.orgfoodb.ca |

| 5-Hydroxy-7-methoxyisoflavone | Derris robusta | Fabaceae | India | thieme-connect.com |

| 5,7-Dihydroxy-6,2'-dimethoxyisoflavone | Rhazya stricta | Apocynaceae | South Asia and the Middle East | researchgate.net |

Advanced Chromatographic and Spectroscopic Techniques for Isolation and Purification

The isolation and purification of this compound from its natural sources rely on a combination of advanced chromatographic and spectroscopic techniques. The general workflow involves extraction from the plant material, followed by separation and identification.

Extraction: The initial step typically involves the extraction of the compound from the ground plant material (e.g., peanut seeds) using organic solvents. icrisat.org Methanol (B129727) is a commonly used solvent for this purpose. tandfonline.com

Chromatographic Separation: Column chromatography is a fundamental technique used for the separation of this compound from the crude extract. icrisat.orgthieme-connect.com Silica gel is a common stationary phase, and a gradient of solvents, such as petroleum ether-chloroform and chloroform-methanol mixtures, can be used for elution. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a more advanced and efficient method for the quantification and purification of isoflavones, often coupled with UV detection. vulcanchem.com Thin-Layer Chromatography (TLC) is also utilized for monitoring the separation process and for preliminary identification. icrisat.orgresearchgate.net Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is another powerful tool for the separation and identification of methoxyflavones. researchgate.net

Spectroscopic Characterization: Once isolated, the structure of this compound is elucidated using various spectroscopic methods:

Ultraviolet (UV) Spectroscopy: The UV spectrum of this compound in methanol shows characteristic absorption maxima. The addition of reagents like sodium methoxide (B1231860) and aluminum chloride can cause shifts in the spectrum, providing information about the substitution pattern of the isoflavone (B191592) skeleton. icrisat.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are crucial for the definitive structural determination of the compound, providing detailed information about the arrangement of protons and carbons in the molecule. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. nih.gov

| Technique | Application | Reference |

| Column Chromatography | Separation of compounds from crude extract | icrisat.orgthieme-connect.com |

| Thin-Layer Chromatography (TLC) | Monitoring separation and preliminary identification | icrisat.orgresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Quantification and purification | vulcanchem.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile derivatives | researchgate.net |

| Ultraviolet (UV) Spectroscopy | Preliminary structural information based on absorption spectra | icrisat.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation | nih.gov |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern | nih.gov |

Investigating the Biosynthetic Pathways and Precursor Metabolism of this compound in Plants

The biosynthesis of this compound is an intricate process that originates from the general phenylpropanoid pathway, a central metabolic route in plants for the production of a wide array of secondary metabolites. encyclopedia.pubfrontiersin.orgfrontiersin.org

The Phenylpropanoid Pathway: The journey begins with the amino acid phenylalanine, which is converted to cinnamic acid and subsequently to p-coumaroyl-CoA. frontiersin.org This molecule serves as a key precursor for flavonoid and isoflavonoid (B1168493) biosynthesis.

Formation of the Isoflavone Skeleton: Through the action of chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI), p-coumaroyl-CoA is converted to naringenin. encyclopedia.pub In legumes, a parallel pathway involving chalcone reductase (CHR) can lead to the formation of isoliquiritigenin. frontiersin.org The critical step in isoflavonoid synthesis is the conversion of these flavanone (B1672756) intermediates (like naringenin) into 2-hydroxyisoflavanones by the enzyme isoflavone synthase (IFS). encyclopedia.pub A subsequent dehydration step, catalyzed by 2-hydroxyisoflavanone (B8725905) dehydratase (HID), yields the core isoflavone structure. encyclopedia.pub

Methylation Steps: The formation of this compound specifically requires two methylation steps. These reactions are catalyzed by O-methyltransferases (OMTs), which transfer a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl groups of the isoflavone precursor. The likely precursor to this compound is 5,7-dihydroxyisoflavone (B191089) (nor-wogonin). The methylation would occur at the C-5 and C-7 positions. The presence of 5-hydroxy-7-methoxyisoflavone in Derris robusta suggests a stepwise methylation process. thieme-connect.com The biotransformation of other isoflavones through methylation by microorganisms like Aspergillus niger has also been observed, highlighting the enzymatic machinery capable of such modifications. mdpi.com

The biosynthesis of isoflavonoids is a highly regulated process, and the expression of the involved enzymes can be influenced by various factors, including developmental stage and environmental stimuli. frontiersin.org For instance, the accumulation of isoflavonoids can be induced in response to elicitors like methyl jasmonate. researchgate.net

Synthetic Strategies and Chemical Derivatization of 5,7 Dimethoxyisoflavone for Structure Activity Studies

Regioselective Total Synthesis Approaches to 5,7-Dimethoxyisoflavone

The total synthesis of this compound can be achieved through several regioselective strategies, which are critical for ensuring the correct placement of the methoxy (B1213986) groups on the A ring.

One common approach involves the Baker-Venkataraman rearrangement . This method typically starts with a suitably substituted 2-hydroxyacetophenone, such as 2-hydroxy-4,6-dimethoxyacetophenone. This starting material can be prepared from phloroglucinol (B13840) through a series of protection, methylation, and acylation steps. The 2-hydroxy-4,6-dimethoxyacetophenone is then acylated with an appropriate benzoyl chloride, followed by a base-catalyzed rearrangement to form a 1,3-diketone. Subsequent acid-catalyzed cyclization and dehydration yield the desired this compound.

Another versatile method is the Suzuki or Negishi cross-coupling reaction . rsc.org This strategy involves the coupling of a chromone (B188151) precursor bearing a reactive group (e.g., a halogen or triflate) at the 3-position with a phenylboronic acid or an organozinc reagent. rsc.org For the synthesis of this compound, a 3-iodo-5,7-dimethoxychromone can be coupled with a suitable aryl partner. mdpi.com This approach offers high regioselectivity and functional group tolerance.

| Synthesis Step | Reagents and Conditions | Typical Yield |

| Formylation | Dichloromethyl methyl ether, AlCl3 | 70-80% |

| Cyclization | Morpholine, triethyl orthoformate, 80–100°C | 60–70% |

| O-Methylation | Methyl sulfate (B86663), alkaline media | 85–90% |

Semi-synthetic Modifications and Analog Generation from Natural Precursors

Semi-synthesis, starting from readily available natural isoflavones, provides an efficient route to this compound and its analogs. Natural isoflavones like genistein (B1671435) (5,7,4'-trihydroxyisoflavone) and biochanin A (5,7-dihydroxy-4'-methoxyisoflavone) are common starting materials.

The primary modification required is the selective methylation of the hydroxyl groups at the C-5 and C-7 positions. This can be achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reactivity of the hydroxyl groups can differ, with the 7-OH group generally being more acidic and reactive than the 5-OH group, which is often involved in intramolecular hydrogen bonding with the C-4 carbonyl group. This differential reactivity can sometimes be exploited for selective methylation.

For instance, starting from genistein, a complete methylation of all three hydroxyl groups would yield 5,7,4'-trimethoxyisoflavone. To obtain this compound, one would ideally start from biochanin A and methylate the remaining hydroxyl groups at C-5 and C-7.

Furthermore, other modifications can be introduced to the isoflavone (B191592) core. For example, nitration reactions on 5,7-dihydroxylated flavonoids have been shown to preferentially occur at the 6 and 8 positions of the A ring. scirp.org Acetylation of isoflavone glycosides has also been explored to potentially enhance their biological activities. scirp.org

Advanced Methodologies for Introducing Structural Diversity around the this compound Core

To comprehensively explore the SAR of this compound, advanced synthetic methodologies are employed to introduce structural diversity at various positions of the isoflavone scaffold. These methods allow for the creation of a library of analogs with modified A, B, and C rings.

Modifications on the B-ring: The substitution pattern on the B-ring is a key determinant of biological activity. Suzuki and other cross-coupling reactions are instrumental in introducing a wide variety of aryl and heteroaryl groups at the C-3 position, effectively modifying the B-ring. This allows for the synthesis of analogs with different electronic and steric properties.

Functionalization of the A-ring: While the 5,7-dimethoxy pattern is the core of the parent compound, modifications at other positions of the A-ring (C-6 and C-8) can lead to significant changes in activity. Electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, can be used to introduce substituents at these positions. The directing effects of the existing methoxy groups play a crucial role in the regioselectivity of these reactions.

C-ring Modifications: The C-ring offers several sites for modification. The C2-C3 double bond can be reduced to yield isoflavanones and isoflavans. nih.gov The carbonyl group at C-4 can be converted to an oxime, which has been shown to impart cytotoxic activity in some flavonoid derivatives. nih.gov

Introduction of Prenyl and Geranyl Groups: The introduction of isoprenoid side chains, such as prenyl and geranyl groups, is a common strategy in flavonoid chemistry to enhance lipophilicity and biological activity. acs.org These groups can be introduced via electrophilic aromatic substitution using prenyl bromide or geranyl bromide in the presence of a Lewis acid or base.

Combinatorial and High-Throughput Synthesis: Modern drug discovery efforts often rely on the generation of large compound libraries. Combinatorial chemistry approaches, coupled with solid-phase synthesis, can be adapted for the rapid generation of diverse isoflavone analogs. This allows for the systematic exploration of the chemical space around the this compound core to identify new leads with improved pharmacological profiles. The use of hyphenated techniques like LC-MS/MS and LC-NMR is crucial for the rapid structural analysis of these newly synthesized compounds. researchgate.net

The exploration of these synthetic strategies is essential for a thorough understanding of the structure-activity relationships of this compound and for the development of novel derivatives with potential therapeutic applications.

Molecular and Cellular Mechanisms of Action of 5,7 Dimethoxyisoflavone

Modulation of Intracellular Signaling Cascades by 5,7-Dimethoxyisoflavone

This compound and related methoxylated isoflavonoids exert influence over several critical intracellular signaling cascades that govern cellular processes such as proliferation, inflammation, and survival.

The Mitogen-Activated Protein Kinase (MAPK) pathways are a series of signaling cascades crucial for regulating a wide array of cellular functions, including cell proliferation, differentiation, inflammation, and apoptosis. creativebiolabs.net The three major, well-characterized MAPK pathways in mammalian cells are the Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 kinase pathways. creativebiolabs.net

While direct studies on this compound are limited, research on structurally similar methoxyisoflavones provides insight into potential mechanisms. For instance, 7-Methoxyisoflavone, a derivative of soybean isoflavone (B191592), has been shown to effectively reverse the activation of the MAPK pathway in mouse models of atopic dermatitis. researchgate.net Specifically, its administration led to the downregulation of Ras, c-Raf, ERK, JNK, and p38, indicating a broad inhibitory effect on this signaling axis. researchgate.net Similarly, Biochanin A (5,7-dihydroxy-4'-methoxyisoflavone) has been found to alleviate cerebral damage by suppressing p38 MAPK signaling and also blocks the spinal phosphorylation of ERK. In human osteosarcoma cells, Biochanin A was observed to decrease the protein levels of phosphorylated ERK. nih.gov The activation of p38 and JNK has been noted during certain viral infections, and inhibitors of these kinases can reduce the associated inflammatory responses. frontiersin.org

| Compound | Biological System/Model | Effect on MAPK Pathway |

|---|---|---|

| 7-Methoxyisoflavone | Mouse model of Atopic Dermatitis | Inhibited activation of Ras, c-Raf, ERK, JNK, and p38. researchgate.net |

| Biochanin A (5,7-dihydroxy-4'-methoxyisoflavone) | Human Osteosarcoma Cells (U2OS) | Decreased protein levels of phosphorylated ERK. nih.gov |

| Biochanin A (5,7-dihydroxy-4'-methoxyisoflavone) | Mouse models | Suppressed p38 MAPK signaling and blocked ERK phosphorylation. |

The Phosphoinositide 3-Kinase/Akt (PI3K/Akt) signaling pathway is a pivotal cascade that regulates fundamental cellular functions including cell survival, growth, proliferation, and metabolism. nih.gov Dysregulation of this pathway is common in various diseases.

The flavone (B191248) counterpart to the isoflavone of interest, 5,7-dimethoxyflavone (B190784) (DMF), has been shown to stimulate the PI3K-Akt pathway in aged mice. nih.gov This activation subsequently triggers the mammalian target of rapamycin (B549165) (mTOR) pathway, which is involved in protein synthesis. nih.gov Conversely, studies on other isoflavones often show an inhibitory effect on this pathway, particularly in cancer cells. For example, an isoflavone analog, RY-2f, was found to inhibit the PI3K/AKT/mTOR signaling pathway in ovarian cancer cells. nih.gov Wistin, a methoxylated isoflavone glucoside, significantly reduced the phosphorylation level of Akt in lipopolysaccharide-stimulated RAW 264.7 cells. mdpi.com Furthermore, Biochanin A has been demonstrated to induce apoptosis in human osteosarcoma cells, an effect associated with the inhibition of Akt signaling. nih.gov

| Compound | Biological System/Model | Effect on PI3K/Akt Pathway |

|---|---|---|

| 5,7-Dimethoxyflavone (a flavone) | Aged mice | Stimulated the PI3K-Akt pathway. nih.gov |

| RY-2f (isoflavone analog) | Human Ovarian Cancer Cells | Suppressed the PI3K/Akt/mTOR pathway. nih.gov |

| Wistin (4′,6-dimethoxyisoflavone-7-O-beta-D-glucopyranoside) | RAW 264.7 Macrophage Cells | Reduced phosphorylation of Akt. mdpi.com |

| Biochanin A (5,7-dihydroxy-4'-methoxyisoflavone) | Human Osteosarcoma Cells (U2OS) | Inhibited Akt signaling. nih.gov |

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a critical role in regulating the immune and inflammatory responses. mdpi.com The canonical NF-κB pathway involves the phosphorylation and degradation of the inhibitor of κB (IκB), which allows the p65 subunit to translocate to the nucleus and initiate gene transcription. mdpi.comijbs.com

Direct evidence for the modulation of this pathway comes from a chlorinated derivative, 3′-Chloro-5,7-dimethoxyisoflavone, which was found to inhibit the transcription of the chemokine CXCL10 by suppressing the NF-κB pathway in human colon cancer cells. researchgate.net This suppression is achieved by preventing the nuclear translocation of the p65 subunit. ijbs.com Other related methoxyisoflavones also exhibit similar inhibitory activities. 5-Methyl-7-methoxyisoflavone (B191856) is described as an inhibitor of NF-κB. chemicalbook.com Wistin has been shown to significantly reduce the phosphorylation of the p65 subunit and decrease its translocation from the cytosol to the nucleus. mdpi.com This inhibitory action on the NF-κB pathway is a common mechanism for the anti-inflammatory effects of many flavonoids. mdpi.com

| Compound | Biological System/Model | Effect on NF-κB Pathway |

|---|---|---|

| 3′-Chloro-5,7-dimethoxyisoflavone | HCT116 Human Colon Cancer Cells | Suppressed NF-κB pathway by inhibiting p65 nuclear translocation. ijbs.comresearchgate.net |

| Wistin (4′,6-dimethoxyisoflavone-7-O-beta-D-glucopyranoside) | RAW 264.7 Macrophage Cells | Reduced phosphorylation and nuclear translocation of p65. mdpi.com |

| 5-Methyl-7-methoxyisoflavone | General | Described as an inhibitor of NF-κB. chemicalbook.com |

| Biochanin A (5,7-dihydroxy-4'-methoxyisoflavone) | General | Can inhibit neuroinflammation by affecting the NF-κB pathway. mdpi.com |

Regulation of Phosphoinositide 3-Kinase/Akt (PI3K/Akt) Signaling

Receptor-Mediated Activities of this compound

Beyond modulating intracellular signaling, this compound's biological effects can also be mediated through direct interactions with specific cellular receptors.

Estrogen Receptors (ERs) are members of the nuclear receptor superfamily that mediate the effects of estrogens. d-nb.info The two primary subtypes, ERα and ERβ, can function as ligand-activated transcription factors to regulate gene expression (genomic signaling) or can be involved in rapid, membrane-initiated signaling events (non-genomic signaling). d-nb.inforesearchgate.net

Phytoestrogens, including isoflavones, are known for their structural similarity to 17β-estradiol, which allows them to bind to and modulate ERs. researchgate.netresearchgate.net Many phytoestrogens, such as genistein (B1671435) and coumestrol, exhibit a higher binding affinity for ERβ compared to ERα. researchgate.net Biochanin A, the 5,7-dihydroxy precursor to this compound, competes with estradiol (B170435) for binding to both ERα and ERβ. researchgate.net The binding affinity of isoflavones is highly dependent on their structure; for example, the presence of an isoprenyl group in ring B of the isoflavone structure is better accommodated by the receptors than when the substituent is in ring A. nih.gov While the direct binding characteristics of this compound have not been extensively detailed, the methoxy (B1213986) groups at positions 5 and 7, in place of the hydroxyl groups found in potent phytoestrogens like genistein, would be expected to alter its binding affinity and activity at ERs. It is also noteworthy that some biological effects of isoflavones, such as the promotion of mitochondrial biogenesis, have been found to be independent of ER activation, pointing to a multiplicity of action mechanisms. medicinacomplementar.com.br

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, such as CYP1A1, and also plays roles in immunity and cell cycle control. nih.govmdpi.com A wide range of compounds, both synthetic and natural, can act as ligands for the AhR. nih.govmedicinacomplementar.com.br

Flavonoids are a prominent class of plant-derived AhR ligands. nih.gov Research has shown that these compounds can act as either agonists (activators) or antagonists (inhibitors) of the receptor. A screening study identified 7,4′-dimethoxyisoflavone, an isomer of this compound, as having AhR agonist potential. nih.gov In contrast, the same study characterized 6,2′,4′-trimethoxyflavone as a pure AhR antagonist, capable of competing with potent agonists and inhibiting AhR-mediated gene transcription. nih.gov Furthermore, a virtual screening followed by experimental validation identified 5-hydroxy-7-methoxyflavone as a potent AhR activator that promotes the nuclear translocation of AhR and induces its target genes. nih.gov These findings demonstrate that methoxylated flavonoids can directly interact with the AhR, and suggest that this compound likely possesses the ability to act as a ligand for this receptor, although its specific activity as an agonist or antagonist requires further elucidation.

| Compound | Class | Effect on AhR |

|---|---|---|

| 7,4′-Dimethoxyisoflavone | Isoflavone | Identified with AHR agonist potential. nih.gov |

| 6,2′,4′-Trimethoxyflavone | Flavone | Characterized as an AhR antagonist. nih.gov |

| 5-Hydroxy-7-methoxyflavone | Flavone | Identified as a potent AhR agonist. nih.gov |

Other Nuclear Receptor Agonism/Antagonism

Nuclear receptors are a class of proteins found within cells that are responsible for sensing hormones, steroids, and other molecules. indigobiosciences.com Upon binding with a ligand, they act as transcription factors, directly regulating the expression of genes involved in a wide array of physiological processes, including metabolism, development, and reproduction. indigobiosciences.com Ligands can act as agonists, which activate the receptor, or antagonists, which block the receptor's activity. indigobiosciences.comelifesciences.org

Direct research on the interaction of this compound with nuclear receptors other than the primary estrogen receptors is limited. However, the activity of structurally similar isoflavones provides some insight. Biochanin A (5,7-dihydroxy-4'-methoxyisoflavone), a related O-methylated isoflavone, is a ligand for the aryl hydrocarbon receptor (AhR) and a selective agonist for the ER-β estrogen receptor. fishersci.com It has also been identified in connection with the Estrogen-related receptor-α (ESRRA), a pharmacological target in metabolic diseases. dovepress.com The farnesoid X receptor (FXR), another nuclear receptor critical in metabolic regulation, can be antagonized by various natural products, though this compound has not been specifically identified as an antagonist. frontiersin.org The ability of nuclear receptors to regulate gene expression is fundamental to their function, and the specific conformational changes induced by agonists or antagonists determine the recruitment of coactivators or corepressors, ultimately controlling transcriptional outcomes. bham.ac.uk

Given the structural similarities to other bioactive isoflavonoids, it is plausible that this compound could interact with a range of nuclear receptors, but specific agonistic or antagonistic profiles require further dedicated investigation.

Enzyme Target Identification and Kinetic Characterization for this compound

Aromatase, also known as cytochrome P450 19A1 (CYP19A1), is a critical enzyme responsible for the final step in estrogen biosynthesis, converting androgens into estrogens. nih.gov Its inhibition is a key strategy in managing hormone-dependent cancers. rsc.orgmdpi.com Flavonoids and isoflavones are known competitive inhibitors of aromatase. nih.gov

Studies on the methylated flavone analogue, 5,7-dimethoxyflavone (the methylated form of chrysin), have shown that it has a poor inhibitory effect on aromatase compared to its unmethylated counterpart, chrysin (B1683763) (5,7-dihydroxyflavone). nih.govresearchgate.net In one study, the IC50 value for chrysin was determined to be 4.2 μM, while its methylated version was less effective. nih.gov However, other methylated flavonoids, such as 7-methoxyflavone (B191842) and 7,4'-dimethoxyflavone, were found to be nearly as potent as their unmethylated forms, with IC50 values in the range of 2-9 μM. researchgate.net

In contrast, other synthetic methoxyisoflavones have demonstrated significant aromatase inhibition. Methoxyisoflavone (5-methyl-7-methoxyisoflavone) and ipriflavone (B1672107) were identified as competitive aromatase inhibitors, with Ki values of 0.36 μM and 0.19 μM, respectively. nih.gov This indicates that the specific placement and combination of methyl and methoxy groups on the isoflavone structure are critical determinants of its inhibitory potency against aromatase. medchemexpress.com

Table 1: Aromatase Inhibition by this compound and Related Compounds This table is interactive. You can sort and filter the data.

| Compound | Type | Inhibition Potency | Citation |

|---|---|---|---|

| 5,7-Dimethoxyflavone | Flavone | Poor effect compared to chrysin | nih.govresearchgate.net |

| Chrysin (5,7-dihydroxyflavone) | Flavone | IC50: 4.2 μM | nih.gov |

| 7-Methoxyflavone | Flavone | IC50: 2-9 μM | researchgate.net |

| 7,4'-Dimethoxyflavone | Flavone | IC50: 2-9 μM | researchgate.net |

| Methoxyisoflavone (5-methyl-7-methoxyisoflavone) | Isoflavone | Ki: 0.36 μM (Competitive) | nih.gov |

Topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription. Their inhibition can lead to disruptions in DNA integrity and cell death, making them a target for cancer therapeutics. Research into the inhibitory effects of soy isoflavones on human DNA topoisomerase II has revealed critical structural requirements for activity. spandidos-publications.com

Specifically, the isoflavone genistein (4′,5,7-trihydroxyisoflavone) was found to selectively inhibit human topoisomerase II with an IC50 value of 37.5 μM. spandidos-publications.com This inhibitory action is attributed to the presence of a hydroxyl group at the 5-position of the isoflavone backbone. Other soy isoflavones that lack this 5-hydroxyl group, such as daidzein (B1669772) (4′,7-dihydroxyisoflavone) and glycitein (B1671905) (4′,7-dihydroxy-6-methoxyisoflavone), demonstrated no inhibitory effect on topoisomerase II activity. spandidos-publications.com

Given that this compound possesses a methoxy group rather than a free hydroxyl group at the 5-position, it is structurally analogous to the inactive compounds. Based on this established structure-activity relationship, it is unlikely that this compound is a direct inhibitor of topoisomerase II.

Table 2: Isoflavone Inhibition of Human Topoisomerase II This table is interactive. You can sort and filter the data.

| Compound | Structure Feature | Topo II Inhibition | IC50 Value | Citation |

|---|---|---|---|---|

| Genistein | 5-hydroxyl group | Yes | 37.5 μM | spandidos-publications.com |

| Daidzein | No 5-hydroxyl group | No | N/A | spandidos-publications.com |

| Glycitein | No 5-hydroxyl group | No | N/A | spandidos-publications.com |

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a central role in the degradation and remodeling of the extracellular matrix (ECM). dovepress.com This function is vital for numerous physiological processes, including tissue growth, cell migration, and wound healing. dovepress.come-century.us Dysregulation of MMP activity is implicated in various pathologies, such as cancer metastasis and chronic inflammation. dovepress.comnih.gov The expression and activity of MMPs are tightly controlled by cytokines and growth factors. dovepress.com

Direct studies investigating the modulatory effects of this compound on specific matrix metalloproteinases are currently not available in the reviewed literature. However, related compounds have been studied; for instance, 7-Methoxyisoflavone has been shown to suppress vascular endothelial inflammation, a process where MMPs are known to be involved. researchgate.net The modulation of MMPs often occurs at the level of gene expression or through the activity of their natural inhibitors, known as tissue inhibitors of metalloproteinases (TIMPs). dovepress.come-century.us Given the anti-inflammatory properties observed in similar isoflavones, it is conceivable that this compound could influence MMP activity indirectly through the modulation of inflammatory signaling pathways, but this remains to be experimentally verified.

Topoisomerase Inhibition Studies

Effects of this compound on Gene Expression and Transcriptional Regulation

This compound and its derivatives have been shown to influence gene expression and transcriptional regulation in various biological contexts. A chlorinated derivative, 3′-Chloro-5,7-dimethoxyisoflavone (CDMF), was found to inhibit the expression of the chemokine CXCL10 induced by TNFα. researchgate.net This inhibition occurs at the level of transcription, where CDMF prevents the transcriptional activation of the CXCL10 gene promoter. researchgate.net

In the plant kingdom, this compound is a naturally occurring flavonoid in peanuts, where its biosynthesis is part of a complex pathway involving the regulated expression of various genes. frontiersin.org For example, under water deficit conditions, the expression of genes such as AhANS in the flavonoid biosynthetic pathway is significantly altered, highlighting the role of these compounds and their synthesis in the plant's stress response. frontiersin.org

Furthermore, studies on the biotransformation of related compounds like 5,7,4′-trimethoxyisoflavone by microorganisms involve the regulation of genes for producing secondary metabolites. mdpi.com These findings collectively indicate that this compound and its structural relatives can act as modulators of gene transcription, influencing cellular responses to inflammatory signals and environmental stress.

Pre Clinical Pharmacological and Biological Activities of 5,7 Dimethoxyisoflavone in Experimental Models

Anti-inflammatory Properties in In Vitro and In Vivo Inflammation Models

The anti-inflammatory potential of isoflavones is an area of active investigation, often linked to their ability to modulate key signaling pathways and the production of inflammatory mediators.

Cytokine and Chemokine Production Modulation

Cytokines and chemokines are crucial signaling proteins that orchestrate the inflammatory response. frontiersin.orgcellgs.com The ability of a compound to modulate their production is a key indicator of anti-inflammatory activity.

Direct research on the effects of 5,7-dimethoxyisoflavone on cytokine and chemokine production is not extensively available in current literature. However, studies on structurally similar isoflavonoids offer valuable insights. For instance, 7-Methoxyisoflavone , which shares a core structure, has been shown to ameliorate atopic dermatitis symptoms in mouse models. researchgate.net In a model induced by fluorescein (B123965) isothiocyanate (FITC), 7-Methoxyisoflavone reduced the production of Th1 cytokines and regulated the Th1/Th2 balance. researchgate.net This was achieved partly by downregulating the secretion of thymic stromal lymphopoietin (TSLP) through the inactivation of the NF-κB pathway. researchgate.net Furthermore, it significantly reduced the mRNA levels of key chemokines involved in immune cell recruitment, including CXCL9, CXCL10, CCL17, and CCL22. researchgate.net

Another related compound, 5,7,4',5'-tetrahydroxy-6,3'-dimethoxyisoflavone , isolated from Arisaema franchetianum, exhibited anti-inflammatory activity by inhibiting the NF-κB signaling pathway in lipopolysaccharide (LPS)-induced RAW264.7 macrophages and BV2 microglia. tandfonline.comnih.gov Inhibition of the NF-κB pathway is a critical mechanism for reducing the transcription of numerous pro-inflammatory cytokines and chemokines. frontiersin.org

| Compound | Experimental Model | Key Findings | Reference |

|---|---|---|---|

| 7-Methoxyisoflavone | FITC-induced atopic dermatitis in mice | Reduced Th1 cytokines; Downregulated mRNA of chemokines CXCL9, CXCL10, CCL17, CCL22. | researchgate.net |

| 5,7,4',5'-tetrahydroxy-6,3'-dimethoxyisoflavone | LPS-stimulated RAW264.7 macrophages | Inhibited the NF-κB signaling pathway. | tandfonline.comnih.gov |

Inhibition of Pro-inflammatory Mediators (e.g., iNOS, COX-2)

Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are key enzymes that produce pro-inflammatory mediators like nitric oxide (NO) and prostaglandins, respectively. nih.govd-nb.inforesearchgate.net Their inhibition is a primary target for anti-inflammatory drugs.

Specific data on the direct inhibition of iNOS and COX-2 enzymes or their expression by this compound is scarce. However, research on related flavonoids provides a basis for its potential activity. Studies on chrysin (B1683763) (5,7-dihydroxyflavone), the unmethylated flavone (B191248) analogue, and its derivatives show suppression of iNOS and COX-2 expression. nih.gov In one study, a chrysin derivative, 5,7-diacetylflavone, was a potent and selective inhibitor of the COX-2 enzyme. nih.gov

In the isoflavone (B191592) class, 5,7,4',5'-tetrahydroxy-6,3'-dimethoxyisoflavone was found to reduce the release of NO from LPS-stimulated RAW264.7 macrophages and BV2 microglia, which implies an inhibitory effect on iNOS activity or expression. tandfonline.comnih.gov Similarly, Biochanin A (5,7-dihydroxy-4'-methoxyisoflavone) has been identified as a nitric oxide synthase inhibitor. thermofisher.in These findings suggest that the isoflavone backbone with substitutions at the 5 and 7 positions could be conducive to modulating pro-inflammatory enzymes, although methylation may alter this activity.

Antioxidant and Free Radical Scavenging Capabilities of this compound

Antioxidant activity involves the ability of a compound to neutralize reactive oxygen species (ROS), which can cause cellular damage. This activity is commonly evaluated through direct radical quenching assays and by assessing the compound's influence on endogenous antioxidant systems.

Direct Radical Quenching Assays

Direct radical quenching is often measured using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. semanticscholar.orgmdpi.comtjpr.orge3s-conferences.orgijraset.com

There is limited specific data detailing the DPPH or ABTS radical scavenging activity (e.g., IC50 values) for this compound. However, studies on similar structures provide context. For example, 7-hydroxy-4',6-dimethoxy-isoflavone , an isomer, demonstrated antioxidant effects in DPPH, ferric reducing antioxidant power (FRAP), and β-carotene bleaching assays. scielo.brscielo.br The antioxidant potential of flavonoids is often linked to the presence of hydroxyl groups, which can donate a hydrogen atom to stabilize free radicals. The methoxylation at positions 5 and 7 in this compound, as opposed to the hydroxyl groups in compounds like genistein (B1671435) (5,7,4'-trihydroxyisoflavone), may influence its direct radical scavenging capacity. ontosight.ai

| Compound | Assay | Observed Activity | Reference |

|---|---|---|---|

| 7-hydroxy-4',6-dimethoxy-isoflavone | DPPH Radical Scavenging | Demonstrated activity | scielo.brscielo.br |

| Ferric Reducing Antioxidant Power (FRAP) | Demonstrated activity | scielo.brscielo.br | |

| β-Carotene Bleaching (BCB) | Demonstrated activity | scielo.brscielo.br |

Nrf2/ARE Pathway Activation and Endogenous Antioxidant Enzyme Induction

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes via the antioxidant response element (ARE). nih.govmygenefood.com Activation of the Nrf2/ARE pathway leads to the induction of endogenous antioxidant enzymes like heme oxygenase-1 (HO-1). plos.org

Direct evidence for this compound as an activator of the Nrf2 pathway is not well-documented. However, several related flavonoids and isoflavonoids have been shown to modulate this pathway. 4',7-Dimethoxyisoflavone has been reported to activate HO-1 expression. Studies on other flavonoids, such as 5,8-dihydroxy-4',7-dimethoxyflavone and 7,8-dihydroxyflavone , have clearly demonstrated their ability to induce HO-1 expression and promote Nrf2 nuclear translocation. nih.govnih.govnih.gov Another related isoflavone, Irilin B (5,7,2'-Trihydroxy-6-methoxyisoflavone), has also been shown to activate the Nrf2 signaling pathway, highlighting its role in cellular protection against oxidative stress. vulcanchem.com These findings suggest that flavonoids with similar structural motifs may possess the ability to activate this critical protective pathway, though specific testing of this compound is required for confirmation.

Antiproliferative and Apoptotic Effects of this compound in Cancer Research

The potential of flavonoids as anticancer agents is an intense area of research, focusing on their ability to inhibit the growth of cancer cells (antiproliferative effects) and induce programmed cell death (apoptosis).

There is a notable lack of studies specifically investigating the antiproliferative and apoptotic effects of This compound . However, significant research has been conducted on its structural isomer, 5,7-dimethoxyflavone (B190784) (a flavone). This flavone has been shown to inhibit the proliferation of various cancer cell lines, including liver (HepG2), oral squamous cell carcinoma (SCC-9), and breast cancer (MCF-7) cells, while having minimal effect on normal cell lines. nih.gov In HepG2 liver cancer cells, 5,7-dimethoxyflavone induced apoptosis, triggered the production of reactive oxygen species (ROS), and caused cell cycle arrest in the G1 and sub-G1 phases in a dose-dependent manner, with a reported IC50 value of 25 µM. nih.govnih.gov

Within the isoflavone class, other members have demonstrated significant anticancer activities. Biochanin A (5,7-dihydroxy-4'-methoxyisoflavone) induces apoptosis in human osteosarcoma cells by inhibiting the ERK and Akt signaling pathways. nih.gov Other isoflavones like genistein and daidzein (B1669772) are also known to inhibit the growth of various cancer cell lines. acs.orgnih.govfrontiersin.org Furthermore, research on glycitin , an isoflavone glycoside, shows it can induce apoptosis and cell cycle arrest in lung cancer cells. tjpr.org A study on isoflavones from Iris tenuifolia found that 5,2′,3′-dihydroxy-6,7-dimethoxyisoflavone was active against leukemia cells. mdpi.com

These findings collectively suggest that the isoflavone scaffold is a promising backbone for developing anticancer agents. While the data on the flavone isomer is compelling, it cannot be directly extrapolated to this compound due to structural differences that can significantly alter biological activity. Therefore, dedicated research is needed to determine if this compound possesses similar antiproliferative and apoptotic properties.

| Compound | Compound Class | Cancer Cell Line | Key Findings | Reference |

|---|---|---|---|---|

| 5,7-Dimethoxyflavone | Flavone | HepG2 (Liver) | IC50 of 25 µM; Induces apoptosis, ROS production, and cell cycle arrest. | nih.gov |

| Biochanin A (5,7-dihydroxy-4'-methoxyisoflavone) | Isoflavone | U2OS (Osteosarcoma) | Inhibits proliferation; Induces apoptosis via inhibition of ERK and Akt pathways. | nih.gov |

| Glycitin | Isoflavone Glycoside | A549 (Lung) | Inhibits proliferation; Induces apoptosis and G0/G1 cell cycle arrest. | tjpr.org |

| 5,2′,3′-dihydroxy-6,7-dimethoxyisoflavone | Isoflavone | K-562, THP-1 (Leukemia) | Potent inhibitory effect. | mdpi.com |

Breast Cancer Cell Lines and Xenograft Models

Based on available scientific literature, there are no specific preclinical studies focusing solely on the effects of this compound in breast cancer cell lines or xenograft models. Research in this area has predominantly investigated related isoflavone compounds, such as its unmethylated precursor, Biochanin A.

Prostate Cancer Cell Lines and In Vivo Models

There is a lack of specific preclinical research on the activity of this compound in prostate cancer cell lines and corresponding in vivo models. The majority of studies on isoflavones and prostate cancer have centered on other compounds like genistein and Biochanin A.

Colorectal Cancer Cell Lines and Tumorigenesis Models

Preclinical research has explored the effects of a chlorinated derivative, 3'-chloro-5,7-dimethoxyisoflavone (B1220154) , in the context of colorectal cancer. Studies have specifically investigated its impact on inflammatory signaling pathways within human colon cancer cell lines.

In the HCT116 human colon cancer cell line, 3'-chloro-5,7-dimethoxyisoflavone has been shown to inhibit the gene transcription of CXCL10 induced by tumor necrosis factor-alpha (TNF-α). semanticscholar.orgkoreascience.krbslonline.orgbslonline.org The mechanism for this inhibition involves the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. semanticscholar.orgfigshare.com By reducing TNF-α-induced NF-κB activation, the compound effectively decreases CXCL10-mediated inflammation, a process implicated in the invasive motility of cancer cells. figshare.com

| Cell Line | Compound | Observed Effect | Signaling Pathway |

| HCT116 | 3'-chloro-5,7-dimethoxyisoflavone | Inhibits TNF-α-induced CXCL10 gene transcription | Suppression of NF-κB pathway |

Ovarian and Other Gynecological Cancer Models

Specific preclinical data on the pharmacological and biological activities of this compound in ovarian or other gynecological cancer models are not available in the current scientific literature.

Lung Cancer Cell Lines and Animal Models

There are no dedicated preclinical studies investigating the effects of this compound in lung cancer cell lines or animal models. Research on flavonoids in lung cancer has typically focused on other related structures, such as 5,7-dimethoxyflavone or Biochanin A.

Mechanisms of Cell Cycle Arrest and Apoptosis Induction

While the direct mechanisms of cell cycle arrest and apoptosis induction for this compound have not been specifically elucidated, studies on the closely related compound 5,7-dimethoxyflavone provide some insights. In liver cancer cell lines, 5,7-dimethoxyflavone has been shown to induce apoptosis and cause cell cycle arrest in the Sub-G1 phase. nih.govnih.gov This activity is linked to the generation of reactive oxygen species (ROS) and a reduction in the mitochondrial membrane potential. nih.govnih.gov It is important to note that these findings pertain to the flavone, not the isoflavone, structure.

Neuroprotective Activities of this compound in Experimental Neurological Models

A derivative, 5-methyl-7-methoxyisoflavone (B191856) , has been identified as a compound with significant neuroprotective potential, specifically in the context of remyelination. nih.govresearchgate.net Myelin loss is a key pathological feature of neurodegenerative diseases like multiple sclerosis. nih.gov

In a multi-tiered screening of a library of 2,000 compounds, 5-methyl-7-methoxyisoflavone was one of three molecules that demonstrated positive effects across all testing stages. nih.govresearchgate.net The screening process involved evaluating compounds for their effects on the metabolic activity, proliferation, and differentiation of mouse oligodendrocyte precursor cells (OPCs), which are responsible for forming myelin. nih.govresearchgate.net

Further investigation in mouse glial cultures and organotypic cultures confirmed that 5-methyl-7-methoxyisoflavone stimulates OPC differentiation and promotes both myelination and remyelination. nih.govresearchgate.net Dose-response studies showed that the compound dose-dependently stimulated the expression of Myelin Basic Protein (MBP) mRNA, a key marker of OPC differentiation. researchgate.net These findings highlight its potential as a remyelinating agent for treating neurological disorders characterized by demyelination. nih.govnih.gov

| Experimental Model | Compound | Observed Effect | Relevance |

| Mouse Oligodendrocyte Precursor Cells (OPCs) | 5-methyl-7-methoxyisoflavone | Stimulated cellular metabolic activity, proliferation, and differentiation | Neuroprotection, Remyelination |

| Mouse Glial Cultures | 5-methyl-7-methoxyisoflavone | Promoted OPC differentiation | Neuroprotection, Remyelination |

| Organotypic Cultures | 5-methyl-7-methoxyisoflavone | Enhanced myelination and remyelination; Increased Myelin Basic Protein (MBP) expression | Neuroprotection, Remyelination |

Protection against Oxidative Stress-Induced Neuronal Damage

Research into the direct neuroprotective effects of this compound against oxidative stress is limited. However, studies on the broader class of flavonoids, to which isoflavones belong, consistently demonstrate their potential to shield neurons from damage induced by oxidative processes. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a key factor in neuronal injury and the progression of neurodegenerative diseases. targetmol.comnih.govpcronline.com The brain's high oxygen consumption and lipid-rich composition make it particularly vulnerable to ROS-induced damage to proteins, lipids, and DNA. nih.govpcronline.com

In a large screening study of 80 different flavonoid compounds, this compound was included to assess its anti-neurodegeneration activity. The study utilized an oxidative stress model where neuronal cells were exposed to hydrogen peroxide (H₂O₂), leading to a significant increase in ROS production and cell death. While this compound was part of this extensive screening, it was not identified as one of the top-performing compounds in decreasing ROS production or inhibiting cell death in this specific experimental model.

For context, other related isoflavones have shown more pronounced effects. For example, Calycosin (7,3'-dihydroxy-4'-methoxyisoflavone) has been shown to protect spinal cord neurons from H₂O₂-induced death by decreasing ROS generation and mitochondrial dysfunction. biosynth.com Similarly, Biochanin A (5,7-dihydroxy-4'-methoxyisoflavone) has demonstrated protective effects against oxidative damage in various experimental settings. chemicalbook.com These findings suggest that the antioxidant potential of isoflavones is highly dependent on their specific chemical structure, including the number and position of hydroxyl and methoxy (B1213986) groups.

Table 1: Effects of Selected Flavonoids on Oxidative Stress Markers in Neuronal Cells (Note: Data for this compound is not available from the provided sources; related compounds are shown for context.)

| Compound | Experimental Model | Key Findings | Reference |

|---|---|---|---|

| Calycosin | H₂O₂-treated primary spinal cord neurons | Decreased ROS generation; Inhibited mitochondrial fragmentation and cytochrome c release. | biosynth.com |

| Formononetin | H₂O₂-treated neuronal cells | Increased expression of antioxidant proteins (HO-1, NQO1, GCLM). | acs.org |

| Kaempferol | Rotenone-treated PD model flies | Reduced oxidative stress and protected dopamine (B1211576) neurons. | mdpi.com |

Amelioration of Neuroinflammation in Disease Models

Neuroinflammation, characterized by the activation of glial cells like microglia and astrocytes and the subsequent release of pro-inflammatory cytokines, is a critical component of neurodegenerative diseases. researchgate.netmdpi.com The inhibition of microglial over-activation is considered a key therapeutic strategy for mitigating neuroinflammation. nih.gov

Direct experimental evidence detailing the effects of this compound on neuroinflammation in specific disease models is not extensively documented in available research. However, studies on related methoxylated isoflavones suggest a potential role for this class of compounds in modulating inflammatory responses within the central nervous system. For instance, some isoflavones have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov The structure-activity relationship studies indicate that the presence and position of methoxy groups can significantly influence the anti-neuroinflammatory activity of isoflavones. nih.gov

In broader studies, other flavonoids have demonstrated significant anti-neuroinflammatory effects. Chrysin (5,7-dihydroxyflavone) has been shown to suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β in animal models by inhibiting the NF-κB signaling pathway. nih.gov Luteolin has been observed to reduce microglial activation and the production of inflammatory mediators in models of neurodegeneration. nih.gov These actions are crucial as chronic glial activation perpetuates a cycle of neuronal damage. researchgate.netmdpi.com While these findings are for different compounds, they highlight the pathways that methoxylated flavonoids could potentially modulate.

Table 2: Anti-Neuroinflammatory Activity of Selected Flavonoids in Experimental Models (Note: Specific data for this compound is not available from the provided sources; related compounds are shown for context.)

| Compound | Experimental Model | Key Findings | Reference |

|---|---|---|---|

| Chrysin | LPS-induced BV2 microglial cells; 6-OHDA-treated PD mouse model | Inhibited NF-κB activation; Reduced TNF-α and IL-1β levels. | nih.gov |

| Luteolin | LPS-induced murine BV2 microglia | Reduced LPS-induced NF-κB activation; Inhibited production of NO, TNF-α, and IL-1β. | nih.gov |

| Apigenin | Rotenone-induced PD rat model | Reversed upregulation of NF-κB; Decreased TNF-α and IL-6. | nih.gov |

| 7-Methoxyisoflavone | LPS-treated mice | Reduced LPS-induced ICAM-1 and VCAM-1 expression, attenuating inflammatory injury. | nih.gov |

Synaptic Plasticity and Cognitive Function Research in Animal Models

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis for learning and memory. core.ac.ukfrontiersin.org Cognitive functions are often impaired in neurodegenerative diseases, and enhancing synaptic plasticity and cognitive performance is a major goal of therapeutic research. mdpi.comvulcanchem.com

There is currently a lack of specific research investigating the effects of this compound on synaptic plasticity, such as long-term potentiation (LTP), and its impact on cognitive function in animal models.

However, studies on diets rich in soy isoflavones have suggested cognitive benefits. For example, dietary isoflavone supplementation has been reported to improve memory in both human and animal studies. mdpi.com A related compound, 7-pyrrolidinethoxy-4′-methoxyisoflavone (LC1405), was found to improve learning and memory capabilities in an APP/PS1 transgenic mouse model of Alzheimer's disease. theses.cz This compound was shown to preserve tissues from neurodegeneration and ameliorate cholinergic dysfunction. theses.cz Another flavonoid, Baicalein, has been shown to rescue synaptic plasticity and memory deficits in an Alzheimer's disease mouse model, preventing damage to hippocampal LTP induced by amyloid-β. vulcanchem.com These studies underscore the potential for isoflavone derivatives to positively impact the cellular and behavioral correlates of cognition, though specific research on this compound is needed.

Cardioprotective Effects of this compound in Cardiovascular Disease Models

Endothelial Dysfunction Modulation Studies

Endothelial dysfunction is an early event in the development of atherosclerosis and other cardiovascular diseases, often characterized by reduced bioavailability of nitric oxide (NO), a key vasodilator. mdpi.com

Direct studies on 5,7-Dimethoxyisoflavone are scarce, but research on the structurally similar 5,7-Dimethoxyflavone (a flavone, not an isoflavone) provides insights into potential vascular effects. In isolated rat aortic rings, 5,7-dimethoxyflavone induced concentration-dependent relaxation. nih.gov This vasodilation was found to be endothelium-dependent and was significantly reduced by inhibitors of NO synthase (L-NAME) and the soluble guanylate cyclase (ODQ), indicating that its mechanism is partly mediated by the NO-cGMP pathway. nih.gov The relaxation was also attributed to the opening of potassium channels and the inhibition of calcium influx into vascular smooth muscle cells. nih.gov

For comparison, another methoxylated isoflavone, 7-Methoxyisoflavone, has been shown to suppress vascular endothelial inflammation by inhibiting the expression of adhesion molecules like ICAM-1 and VCAM-1, which are crucial in the atherosclerotic process. nih.gov

Table 3: Vasorelaxant Effects of 5,7-Dimethoxyflavone on Rat Aorta

| Experimental Condition | Effect on Vasorelaxation | Inferred Mechanism | Reference |

|---|---|---|---|

| 5,7-Dimethoxyflavone (1-100 µM) | Concentration-dependent relaxation | Vasodilatory effect | nih.gov |

| Endothelium removal | Significantly reduced relaxation | Endothelium-dependent mechanism | nih.gov |

| Pretreatment with L-NAME or ODQ | Significantly reduced relaxation | Involvement of NO-cGMP pathway | nih.gov |

| Pretreatment with K+ channel blockers | Significantly reduced relaxation | Involvement of K+ channel activation | nih.gov |

Myocardial Ischemia-Reperfusion Injury Investigations

Myocardial ischemia-reperfusion (I/R) injury is a phenomenon where the restoration of blood flow to an ischemic part of the heart paradoxically causes further damage, inflammation, and cell death, contributing significantly to the final infarct size. pcronline.commdpi.comjci.org

Currently, there are no available pre-clinical studies investigating the specific effects of this compound in experimental models of myocardial I/R injury.

However, research on related phytoestrogen isoflavones provides a framework for potential protective mechanisms. Biochanin A (5,7-dihydroxy-4'-methoxyisoflavone), which differs from this compound by having hydroxyl groups instead of methoxy groups at the C5 and C7 positions, has been studied for its cardioprotective effects. It has been shown to have estrogen-like properties and can be metabolized to genistein, both of which have been implicated in cardiovascular protection. scispace.comnih.gov Flavonoids in general are known to protect against I/R injury through anti-inflammatory and antioxidant actions. nih.gov For example, the flavonoid Chrysin has been reported to protect against focal cerebral ischemia/reperfusion injury by reducing inflammation. nih.gov These mechanisms, particularly the modulation of oxidative stress and inflammation, are key targets in mitigating I/R damage. mdpi.comjci.org

Metabolic Regulatory Effects of this compound in Pre-clinical Models

The regulation of glucose and lipid metabolism is crucial for preventing and managing metabolic diseases like type 2 diabetes and dyslipidemia. frontiersin.orgmdpi.com Flavonoids are increasingly being investigated for their beneficial metabolic effects. nih.gov

In a significant pre-clinical study, the effects of 5,7-Dimethoxyflavone (a flavone) were evaluated in streptozotocin (B1681764) (STZ)-induced diabetic rats. nih.gov Oral administration of 5,7-dimethoxyflavone demonstrated potent antidiabetic and hypolipidemic activities. The compound significantly reduced elevated blood glucose and glycosylated hemoglobin levels. nih.gov Furthermore, it improved pancreatic function, as indicated by increased levels of insulin (B600854) and C-peptide, and helped preserve the integrity of pancreatic β-cells. nih.gov In terms of lipid metabolism, 5,7-dimethoxyflavone treatment markedly lowered serum levels of triglycerides, total cholesterol, and low-density lipoproteins (LDL). nih.gov

While this study was on the corresponding flavone, research on related isoflavones also points to metabolic benefits. Several isoflavones, including daidzein, genistein, and biochanin A, have been shown to promote mitochondrial biogenesis through the activation of the PGC-1α and SIRT1 pathways, which are central to energy metabolism. researchgate.netmedicinacomplementar.com.br The specific substitutions on the isoflavone structure appear to determine the precise mechanism of action. researchgate.netmedicinacomplementar.com.br For instance, some methoxyisoflavones (4',7-dimethoxyisoflavone and 5,7,4'-trimethoxyisoflavone) were found to increase PGC-1α expression but did not activate SIRT1 directly, unlike some of their hydroxylated counterparts. medicinacomplementar.com.br

Table 4: Metabolic Effects of 5,7-Dimethoxyflavone in STZ-Induced Diabetic Rats

| Parameter | Effect of 5,7-Dimethoxyflavone Treatment | Reference |

|---|---|---|

| Blood Glucose | Significantly reduced | nih.gov |

| Glycosylated Hemoglobin (HbA1c) | Significantly reduced | nih.gov |

| Serum Insulin & C-Peptide | Significantly increased | nih.gov |

| Serum Triglycerides | Significantly reduced | nih.gov |

| Total Cholesterol | Significantly reduced | nih.gov |

| Low-Density Lipoprotein (LDL) | Significantly reduced | nih.gov |

| Pancreatic β-cell Integrity | Protected from STZ-induced damage | nih.gov |

Glucose Homeostasis and Insulin Sensitivity in Rodent Models

Based on a comprehensive review of available pre-clinical studies, there is currently no specific research published on the effects of this compound on glucose homeostasis or insulin sensitivity in rodent models. Studies on related compounds, such as 5,7-dimethoxyflavone, have been conducted, but these findings cannot be directly attributed to the isoflavone structure. researchgate.net

Lipid Metabolism and Adipogenesis Modulation

There is a lack of direct experimental evidence from in vitro or in vivo models detailing the specific effects of this compound on lipid metabolism and adipogenesis. Research has been performed on structurally similar molecules, including 5,7-dimethoxyflavone, which has been shown to inhibit adipogenesis in 3T3-L1 adipocytes and in high-fat diet-induced obese mice. nih.gov However, dedicated studies are required to determine if this compound possesses similar properties.

Immunomodulatory Properties in In Vitro Lymphocyte and Macrophage Models

Anti-osteoporotic Potential in Bone Metabolism Research Models

There is no available scientific literature from pre-clinical studies that specifically investigates the anti-osteoporotic potential of this compound. While other isoflavones, such as biochanin A, have been evaluated for their effects on osteoblast and osteoclast activity, similar research on this compound has not been published. nih.gov

Other Emerging Biological Activities of this compound

Limited research points to potential biological activities of this compound, although these areas require more in-depth investigation.

An early study reported that this compound, as a component of peanut cotyledons, inhibited the growth of the fungus Aspergillus flavus. vulcanchem.com

General studies on isoflavones suggest that compounds like 3'-Chloro-5,7-dimethoxyisoflavone may possess antioxidant and anti-inflammatory properties. ontosight.ai However, specific antioxidant or anti-inflammatory assays and detailed mechanistic studies for this compound are not available. Similarly, while anticancer activity has been noted for the related compound 5,7-dimethoxyflavone, this cannot be directly extrapolated to this compound. nih.govnih.gov

Neuroprotective effects are another area of interest for isoflavonoids, with compounds like 5-methyl-7-methoxyisoflavone showing potential as remyelinating agents. However, specific neuroprotective studies on this compound are currently lacking.

Structure Activity Relationship Sar and Cheminformatics Studies of 5,7 Dimethoxyisoflavone and Its Analogs

Influence of Methoxy (B1213986) Group Positions and Substitutions on Biological Efficacy

The position and presence of methoxy groups on the isoflavone (B191592) scaffold are critical determinants of biological activity. In many cases, methoxylation is a key modification of naturally occurring hydroxylated isoflavones.

Research on various flavonoids has demonstrated that the presence and position of methoxy groups can modulate a range of biological effects, from anti-inflammatory to anticancer activities. For instance, in a study of flavone (B191248) analogs, 5-hydroxy-7-methoxyflavones showed moderate inhibitory activities against PGE₂ production, indicating a role in anti-inflammatory pathways. koreascience.kr Conversely, the substitution of a hydroxyl group with a methoxy group at the C-5 position has been shown to decrease antibacterial activity in some flavones. mdpi.com

In the context of anticancer research, the number and position of methoxy groups can impact cytotoxicity. For example, increasing the number of methoxy groups on the A-ring of certain flavone derivatives enhanced their inhibitory activity against lung cancer cells. mdpi.com However, a methoxy group at the C-5 position was found to reduce this activity, possibly due to steric hindrance. mdpi.com Structural modification of 5,7-dimethoxyflavone (B190784), isolated from Kaempferia parviflora, yielded several nitro and amino derivatives, with some demonstrating strong cytotoxicity against KB cell lines. nih.gov

Furthermore, studies on isoflavones and their effect on 5-lipoxygenase (5-LO) inhibition have suggested that the presence of one methoxy group along with one or more hydroxyl groups can be crucial for activity. theses.cz Compounds like 5,7-dihydroxy-4'-methoxyisoflavone (biochanin A) and 7-hydroxy-4'-methoxyisoflavone (formononetin) have key functional groups that contribute to their biological effects. theses.cz The methylation of hydroxyl groups can also increase metabolic stability and cell membrane transport, potentially enhancing oral bioavailability. mdpi.com

A study comparing the antioxidant activities of isoflavones and their metabolites found that while hydroxyl substitution is of primary importance at the C-4' position and moderate importance at the C-5 position, it is of little significance at the C-7 position for antioxidant activity. nih.gov This suggests that methoxylation at the C-7 position, as seen in 5,7-dimethoxyisoflavone, may not detract from certain biological functions and could enhance others through different mechanisms.

Table 1: Influence of Methoxy and Hydroxy Group Substitutions on Biological Activity

| Compound | Substitution Pattern | Observed Biological Effect | Reference |

|---|---|---|---|

| 5-Hydroxy-7-methoxyflavones | -OH at C-5, -OCH3 at C-7 | Moderate inhibition of PGE₂ production | koreascience.kr |

| 5,6,7,4'-Tetramethoxyflavone | -OCH3 at C-5, C-6, C-7, C-4' | Decreased antibacterial activity compared to hydroxylated analogs | mdpi.com |

| 5,7-Dimethoxyflavone derivatives | -OCH3 at C-5, C-7 with further modifications | Some nitro and amino derivatives showed strong cytotoxicity | nih.gov |

| Biochanin A (5,7-dihydroxy-4'-methoxyisoflavone) | -OH at C-5, C-7; -OCH3 at C-4' | Key functional groups for suppressing arachidonic acid release | theses.cz |

Role of the Isoflavone Core Structure and Aromatic Rings in Target Interactions